3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide
Description
3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the 4-position and a propanamide backbone modified with a propylamino side chain. Its molecular formula is C₁₀H₁₈N₄O, with a molecular weight of 210.28 g/mol (CAS 1342963-00-1). The pyrazole moiety is a key pharmacophore in medicinal chemistry, often associated with bioactivity such as enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-(4-methylpyrazol-1-yl)-2-(propylamino)propanamide |
InChI |
InChI=1S/C10H18N4O/c1-3-4-12-9(10(11)15)7-14-6-8(2)5-13-14/h5-6,9,12H,3-4,7H2,1-2H3,(H2,11,15) |
InChI Key |
ZZVRXWRHFAMBAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CN1C=C(C=N1)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
General Synthetic Strategy
The synthesis of 3-(4-Methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide typically involves multi-step organic synthesis focusing on:
- Formation of the pyrazole ring with a methyl substituent at the 4-position.
- Introduction of the propylamino substituent at the 2-position of the propanamide.
- Assembly of the propanamide backbone with appropriate functionalization.
Two principal synthetic routes have been reported, involving key intermediates and transformations such as hydrazone formation, Vilsmeier–Haack cyclization, reduction, oxidation, and reductive amination.
Stepwise Synthetic Routes
Pyrazole Ring Formation
- Hydrazone Formation: Starting from substituted anilines or acetophenones, hydrazone derivatives are synthesized by condensation with hydrazine derivatives in methanol.
- Vilsmeier–Haack Cyclization: Treatment of hydrazones with Vilsmeier–Haack reagent (POCl3 in DMF) affords the pyrazole ring system bearing an aldehyde function at the 3-position.
- Selective Reduction: The aldehyde group is selectively reduced using triethylsilane and trifluoroacetic acid to yield nitrile derivatives, which are subsequently reduced with borane-THF complex to the corresponding amines.
Introduction of the Propylamino Group and Amide Formation
- Reductive Amination: The key step involves reductive amination of aldehyde or ketone intermediates with propylamine or related amines in the presence of sodium triacetoxyborohydride and acetic acid in dichloroethane (DCE). This step introduces the propylamino substituent at the 2-position.
- Reduction and Oxidation: Esters or nitriles are reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to alcohols or amines, followed by oxidation with manganese oxide in chloroform to aldehydes or ketones as needed for subsequent transformations.
- Final Amide Assembly: The propanamide backbone is formed via amide bond formation, often through coupling reactions or direct amidation, completing the synthesis of the target compound.
Representative Synthetic Scheme Summary
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Hydrazone formation | Substituted acetophenone + hydrazine in MeOH | Hydrazone derivatives |
| 2 | Vilsmeier–Haack cyclization | POCl3 in DMF | Pyrazole aldehyde derivatives |
| 3 | Selective reduction | Triethylsilane + trifluoroacetic acid | Nitrile derivatives |
| 4 | Reduction | Borane-THF complex | Amino-pyrazole intermediates |
| 5 | Reductive amination | Propylamine + NaBH(OAc)3 + AcOH in DCE | Propylamino substituted pyrazole |
| 6 | Reduction | LiAlH4 in THF | Alcohol or amine intermediates |
| 7 | Oxidation | Manganese oxide in chloroform | Aldehyde/ketone intermediates |
| 8 | Amide bond formation | Coupling agents or amidation conditions | Final compound: 3-(4-Methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide |
Analytical and Research Findings on Preparation
- The synthetic routes rely heavily on redox chemistry (reductions and oxidations) and reductive amination , which are well-established in heterocyclic and amide chemistry.
- Use of sodium triacetoxyborohydride is preferred for reductive amination due to its mildness and selectivity, minimizing side reactions.
- The pyrazole ring formation via Vilsmeier–Haack reaction is a classical method for constructing substituted pyrazoles with high regioselectivity.
- The synthetic approaches allow for structural diversity by modifying substituents on the pyrazole ring or the amine components, which is valuable for medicinal chemistry optimization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the reduction of the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to bind to active sites or allosteric sites, influencing the function of the target protein. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Table 1: Comparison with Prilocaine Analogs
Pyrazole-Substituted Analogs
3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide
- Structural Difference : Features 3,5-dimethylpyrazole instead of 4-methylpyrazole.
- This compound is listed as discontinued, suggesting challenges in synthesis, stability, or efficacy.
3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide (CAS 1340509-75-2)
- Structural Difference : Substitutes iodine at the pyrazole 4-position instead of methyl.
3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide (CAS 1342963-00-1)
Table 2: Pyrazole-Substituted Analogs
Salt Forms and Solubility
- Prilocaine Hydrochloride : The hydrochloride salt of prilocaine (C₁₃H₂₀N₂O·HCl ) enhances water solubility, critical for injectable formulations. The target compound’s free base form may exhibit lower solubility, limiting bioavailability.
Biological Activity
3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide, with the CAS number 1247812-75-4, is a synthetic compound belonging to the pyrazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.
| Property | Value |
|---|---|
| Molecular Formula | C10H18N4O |
| Molecular Weight | 210.28 g/mol |
| CAS Number | 1247812-75-4 |
Biological Activity
The biological activity of 3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide has been investigated in various studies, revealing its potential in multiple therapeutic areas:
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar pyrazole structures can induce apoptosis in cancer cell lines, such as MCF-7 and MDA-MB-231, through mechanisms involving caspase activation and modulation of apoptotic pathways .
The mechanism by which 3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide exerts its biological effects may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
- Apoptosis Induction : Similar compounds have shown the ability to trigger apoptotic pathways, promoting cell death in malignant cells .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyrazole derivatives:
- Anticancer Studies : A comparative analysis revealed that certain pyrazole-based compounds exhibited stronger cytotoxic effects than traditional chemotherapeutics like cisplatin. These studies focused on the induction of apoptosis via increased levels of reactive oxygen species (ROS) and modulation of key apoptotic proteins .
- Inhibition of Cancer Cell Proliferation : Research has shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, suggesting a potential role as anticancer agents .
- Potential for Drug Development : The unique structural features of 3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide make it a candidate for further exploration in drug development aimed at treating cancers and possibly other diseases.
Q & A
Q. What are the optimal synthetic routes for 3-(4-Methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide?
A three-step synthesis is recommended:
Coupling Reaction : React 4-methylpyrazole with a halogenated propanamide precursor under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours.
Amination : Introduce the propylamine group via nucleophilic substitution or reductive amination.
Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) followed by recrystallization in ethanol/water for high-purity yields .
Key Validation : Monitor reaction progress via TLC and confirm final structure using (e.g., δ 1.38 ppm for propyl CH₃) and LC-MS .
Q. How should researchers characterize the purity and stability of this compound?
- Purity Analysis : Employ reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) to achieve >98% purity.
- Stability Testing : Conduct accelerated degradation studies under heat (40°C), humidity (75% RH), and light (ICH Q1B conditions) for 4 weeks. Monitor degradation products via LC-MS and adjust storage to inert atmospheres (argon) at –20°C for long-term stability .
Q. What spectroscopic techniques are essential for structural confirmation?
- and for backbone verification (e.g., pyrazole C-H at δ 7.5–8.0 ppm, amide carbonyl at ~170 ppm).
- FTIR to confirm amide N-H stretches (~3300 cm⁻¹) and carbonyl (1650–1680 cm⁻¹).
- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated for analogous pyrazole-propanamide derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?
- Statistical Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify interactions between solvent (DMF vs. THF) and reaction time, minimizing side-product formation .
- Mechanistic Insights : Employ density functional theory (DFT) to model reaction pathways and identify energy barriers. Computational tools like Gaussian 16 can predict solvent effects on transition states .
Q. What strategies mitigate discrepancies between computational predictions and experimental bioactivity data?
- Docking Validation : Cross-validate molecular docking results (e.g., using AutoDock Vina) with experimental IC₅₀ values. Adjust force fields to account for ligand flexibility, as rigid docking may underestimate binding affinities for flexible amide groups .
- Dynamic Simulations : Perform molecular dynamics (MD) simulations (50 ns) in explicit solvent to assess protein-ligand complex stability. Analyze root-mean-square deviation (RMSD) to identify conformational mismatches .
Q. How can isotopic labeling elucidate metabolic pathways of this compound?
- -Labeling : Synthesize a -labeled analog at the propylamino group. Track metabolites in vitro (hepatocyte assays) using liquid scintillation counting and LC-MS/MS.
- Stable Isotopes : Use - or -labeled derivatives for NMR-based metabolic flux analysis in cell lines .
Q. What advanced techniques address low solubility in biological assays?
- Co-solvent Systems : Screen DMSO/PEG-400 mixtures (≤0.1% v/v) to maintain solubility without cytotoxicity.
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation. Characterize using dynamic light scattering (DLS) and test release kinetics in PBS (pH 7.4) .
Q. How can researchers design structure-activity relationship (SAR) studies for pyrazole-propanamide derivatives?
- Core Modifications : Systematically vary substituents on the pyrazole ring (e.g., 4-methyl vs. 3,5-dimethyl) and propylamino chain length.
- Bioactivity Profiling : Test analogs against target enzymes (e.g., HDACs or kinases) using fluorometric assays. Correlate IC₅₀ values with electronic parameters (Hammett σ) and steric bulk (Taft’s Eₛ) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
